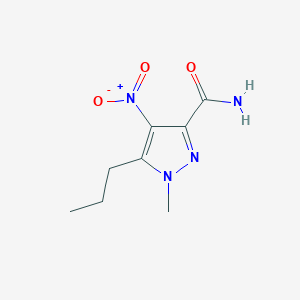

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-nitro-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCQVNCBOLIFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452601 | |

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-72-8 | |

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the field of drug discovery and development, researchers are often tasked with characterizing novel chemical entities (NCEs) for which a public body of literature does not yet exist. This guide addresses such a scenario for This compound . A thorough search of scientific databases reveals a lack of specific data for this compound. However, extensive information is available for its structural isomer, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-01-7), which serves as a crucial reference point for predictive analysis and experimental design.[1][2][3][4]

This document is structured not as a static data sheet, but as a comprehensive guide for the research scientist. It provides the foundational principles, authoritative protocols, and expert rationale required to fully characterize the physicochemical properties of the target compound. Understanding these properties is not merely an academic exercise; it is the cornerstone of successful drug development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.[5][6][7][8]

Section 1: Structural Analysis and Predicted Core Properties

The first step in characterizing any NCE is a detailed analysis of its structure. The subtle difference in the placement of the propyl and carboxamide groups between the target compound and its known isomer will induce changes in properties such as polarity, hydrogen bonding potential, and molecular conformation.

Target Compound: this compound

-

Molecular Formula: C₈H₁₂N₄O₃

-

Molecular Weight: 212.21 g/mol [1]

Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

-

Molecular Formula: C₈H₁₂N₄O₃

-

Molecular Weight: 212.21 g/mol [1]

While their gross formulas are identical, the spatial arrangement of atoms differs, which is why experimental determination is non-negotiable. The properties of the known isomer provide an invaluable baseline for what a researcher might expect.

Table 1: Physicochemical Properties of the Known Isomer (CAS 139756-01-7) and Target Values for the Novel Compound

| Property | Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Target: this compound | Significance in Drug Development |

|---|---|---|---|

| Melting Point | 141-143 °C[1] | To Be Determined (TBD) | Indicates purity and lattice energy; impacts solubility.[9] |

| Boiling Point | 334.6 °C (Predicted)[1] | TBD | Relevant for purification and stability assessment. |

| Water Solubility | 31.6 µg/mL[1] | TBD | Critical for absorption and formulation.[10][11] |

| pKa | 14.62 (Predicted)[1] | TBD | Governs ionization state, affecting solubility and permeability across physiological pH.[12][13] |

| LogP | 1.60 (Predicted)[14] | TBD | Measures lipophilicity; key for membrane permeability and target engagement.[15][16] |

Section 2: The Imperative of Physicochemical Profiling in Drug Discovery

The transition of a compound from a "hit" to a viable drug candidate is critically dependent on its physicochemical profile.[5][17] Properties like solubility, lipophilicity, and ionization state are not independent variables but are deeply interconnected, collectively dictating the pharmacokinetic and pharmacodynamic behavior of a molecule.[7][18]

-

Expertise & Experience: A preoccupation with maximizing target affinity alone often leads to molecules with high molecular weight and lipophilicity, a phenomenon sometimes called "molecular obesity."[19] This can create significant downstream challenges in formulation and may lead to toxicity.[19][20] Early and accurate physicochemical profiling allows for a more holistic approach, balancing potency with drug-like properties.[18][20]

-

Trustworthiness: The protocols detailed in this guide are designed to be self-validating. By employing gold-standard methodologies, researchers can generate reliable, reproducible data that forms a solid foundation for subsequent stages of development, from preclinical formulation to clinical trials.

Logical Relationship: Physicochemical Properties to In Vivo Fate

Caption: Interplay of core physicochemical properties and their impact on ADME.

Section 3: Authoritative Experimental Protocols for Characterization

This section provides validated, step-by-step methodologies for determining the key .

Structural Confirmation and Purity

Before measuring other properties, the identity and purity of the synthesized compound must be unequivocally confirmed.

-

Methodologies: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard.[21][22][23] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

-

Causality: Failure to confirm structure and purity will invalidate all subsequent data. For instance, an impurity could drastically alter a measured solubility value.

Aqueous Solubility (Thermodynamic)

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is the most relevant measure for biopharmaceutical assessment.[24] The shake-flask method remains the gold standard for this determination due to its reliability.[25]

-

Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. The excess solid ensures that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours). This extended time is crucial to allow the system to reach true thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

-

Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC with UV detection, against a standard curve.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Ionization Constant (pKa)

The pKa value is the pH at which a compound is 50% ionized and 50% neutral. It is a critical determinant of a drug's behavior in the variable pH environments of the body, such as the stomach and intestines.[26] Potentiometric titration is a highly accurate and direct method for pKa determination.[12][27][28]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[12] Ensure the final concentration is suitable for detection (e.g., 1-5 mM).

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

-

Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, use a strong acid (e.g., 0.1 M HCl).[28]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the titration curve.

Caption: Process flow for determining pKa using potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.[29] It is a primary predictor of a drug's ability to cross lipid cell membranes.[16] The shake-flask method is the traditional and most direct way to measure LogP.[16][30]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH) with n-octanol by mixing them vigorously and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

Caption: Workflow for LogP determination via the shake-flask method.

Section 4: Safety and Handling Precautions

While specific toxicological data for this compound is unavailable, the Safety Data Sheet (SDS) for its known isomer (CAS 139756-01-7) provides essential precautionary guidance. Researchers should handle the novel compound with, at a minimum, the same level of care.

-

Hazards Identified: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[31]

-

Recommended Precautions:

Section 5: Conclusion and Path Forward

The characterization of a novel compound such as this compound is a systematic process grounded in established scientific principles. While direct data is not yet publicly available, a clear and reliable path to obtaining it exists. By leveraging the known properties of its structural isomer as a predictive guide and meticulously applying the authoritative protocols detailed in this guide, researchers can build a comprehensive physicochemical profile. This essential dataset will empower informed decision-making, mitigate risks in drug development, and ultimately determine the therapeutic potential of this new chemical entity.

References

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Physicochemical Profiling (Solubility, Permeability and Charge State). [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Impact of physicochemical profiling for rational approach on drug discovery. PubMed. [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

-

Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

pKa and log p determination. PPTX - Slideshare. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem. [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... ResearchGate. [Link]

-

Chromatographic Approaches for Measuring Log P. ResearchGate. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3. PubChem. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [chemicalbook.com]

- 4. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 [amp.chemicalbook.com]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. fiveable.me [fiveable.me]

- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. ijirss.com [ijirss.com]

- 14. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. acdlabs.com [acdlabs.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jocpr.com [jocpr.com]

- 22. wisdomlib.org [wisdomlib.org]

- 23. jocpr.com [jocpr.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. pharmatutor.org [pharmatutor.org]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. Introduction to log P and log D in drug development [pion-inc.com]

- 30. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tcichemicals.com [tcichemicals.com]

- 32. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 139756-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, a key chemical intermediate in the synthesis of the blockbuster drug, Sildenafil. The document delves into the compound's physicochemical properties, provides a detailed, step-by-step synthesis protocol, and outlines methods for its characterization and quality control. Furthermore, it discusses the safety precautions necessary for handling this nitrated pyrazole derivative and touches upon the general biological context of pyrazole-based compounds. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Physicochemical Properties

This compound, with the CAS number 139756-01-7, is a substituted pyrazole derivative of significant interest in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[2][3] Understanding the properties and synthesis of this intermediate is paramount for the efficient and safe production of Sildenafil.

Nomenclature and Structure

-

Systematic Name: this compound

-

CAS Number: 139756-01-7

-

Molecular Formula: C₈H₁₂N₄O₃[1]

-

Chemical Structure:

-

A pyrazole ring substituted at position 1 with a methyl group, at position 4 with a nitro group, at position 5 with a propyl group, and at position 3 with a carboxamide group.

-

Physicochemical Data

| Property | Value | Source |

| Appearance | White to light beige or light brown solid/powder | [4] |

| Purity | Typically ≥95% | [6] |

| Boiling Point | 334.559 °C at 760 mmHg | [1] |

| Density | 1.453 g/cm³ | [1] |

| Flash Point | 156.136 °C | [1] |

| Refractive Index | 1.629 | [1] |

| Storage | Sealed in a dry, room temperature environment. For long-term storage, 2-8°C is recommended. | [4] |

Synthesis and Purification

The synthesis of this compound is a critical step in the overall synthesis of Sildenafil. The most common and industrially relevant method involves the nitration of its precursor, 1-methyl-3-n-propylpyrazole-5-carboxamide.

Synthesis of the Precursor: 1-Methyl-3-n-propylpyrazole-5-carboxamide

A detailed protocol for the synthesis of the precursor is essential for a complete understanding of the manufacturing process. The synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves the methylation of the pyrazole ring and subsequent hydrolysis of an ester group.[7]

Experimental Protocol:

-

Methylation: In a well-ventilated fume hood, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a suitable solvent such as dimethylformamide (DMF). Add a methylating agent, for instance, dimethyl sulfate, under basic conditions.[7] The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The resulting methylated ester is then hydrolyzed to the corresponding carboxylic acid using an aqueous solution of a base like sodium hydroxide.[7] The reaction mixture is heated to facilitate the hydrolysis.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

-

Amidation: The carboxylic acid is converted to the carboxamide by first activating the carboxyl group, for example, by forming an acid chloride with thionyl chloride, followed by reaction with ammonia.

Nitration to this compound

The introduction of the nitro group at the 4-position of the pyrazole ring is a key transformation.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 1-methyl-3-n-propylpyrazole-5-carboxamide in a suitable organic solvent like dichloromethane.[8]

-

Nitration: Cool the solution to a temperature below 15°C. Slowly add fuming nitric acid dropwise while maintaining the temperature.[8] The reaction is exothermic and requires careful temperature control to avoid side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting material is consumed.[8]

-

Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into ice water with stirring. Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a product with high purity.

Caption: Synthetic pathway from the precursor to Sildenafil, highlighting the formation of the target compound.

Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl and multiplets for the two methylene groups), a singlet for the N-methyl group, and signals for the amide protons. The absence of a signal for the proton at the 4-position of the pyrazole ring confirms successful nitration. For the closely related 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the propyl chain protons appear around 0.99-1.03 ppm (triplet).[9]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the carbons of the pyrazole ring (with the carbon at the 4-position shifted downfield due to the nitro group), and the carbons of the propyl and methyl groups. In the related carboxylic acid, the carbonyl carbon appears at 158.58 ppm and the nitro-bearing carbon at 149.81 ppm.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 213.21.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak.

Caption: Quality control workflow for the characterization of the target compound.

Biological Context and Application

The primary and well-established application of this compound is as a key intermediate in the synthesis of Sildenafil.[2][10] The nitro group at the 4-position is subsequently reduced to an amino group, which is then acylated and cyclized to form the pyrazolopyrimidinone core of the Sildenafil molecule.[2]

While extensive research has been conducted on the biological activities of various pyrazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, there is limited publicly available information on the specific biological activity or toxicological profile of this compound itself.[11][12][13][14] As an intermediate in a multi-step synthesis, it is generally assumed to be consumed in the subsequent reaction step and not intended for direct biological application.

However, it is noteworthy that some pyrazole derivatives have been reported to exhibit toxicity. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[15] Therefore, while the toxicological profile of this specific intermediate is not well-defined, it should be handled with the appropriate precautions for a novel chemical entity.

Safety Precautions

As with any chemical synthesis, especially those involving nitrating agents, strict adherence to safety protocols is essential. Nitrated organic compounds can be energetic and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors or dust.[16][17]

-

Handling of Nitrating Agents: Fuming nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care, and appropriate measures should be in place to neutralize any spills.

-

Reaction Monitoring: The nitration reaction is exothermic. Careful temperature control and slow addition of the nitrating agent are crucial to prevent runaway reactions.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of Sildenafil. A thorough understanding of its synthesis, purification, and characterization is fundamental for ensuring the quality and efficiency of the final drug product. This technical guide has provided a detailed overview of these aspects, along with essential safety information. While the biological profile of this specific intermediate is not extensively studied, its critical role in the production of a life-changing medication underscores its importance in medicinal chemistry and drug development.

References

- 3-Nitro-1H-pyrazole - Safety D

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr

- 4-Nitropyrazole - AK Scientific, Inc.

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchG

- Sildenafil: clinical toxicology profile - PubMed.

- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google P

- Erectile dysfunction drugs Reference M

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.

- SAFETY D

- 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - BLDpharm.

- (PDF)

- Pyrazole and Its Biological Activity - Semantic Scholar. (2014-01-15).

- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI.

- Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).

- (PDF)

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulf

- Possible pathways for the radical nitration of pyrazolin‐5‐ones by the Fe³⁺/NaNO2 combination.

- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.

- 1-methyl-4-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd.

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 - PubChem.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Recently Reported Biological Activities of Pyrazole Compounds | Request PDF.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide - Sigma-Aldrich.

- 139756-00-6|1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - BLDpharm.

- 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | 139756-01-7 - ChemicalBook.

- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 | Benchchem.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024-06-13).

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.

- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7 - TCI Chemicals.

- CAS No : 139756-01-7 | Product Name : Sildenafil Amide Impurity | Pharmaffili

- Sildenafil Des(methylpiperazinyl) Chlorosulfone Impurity - Allmpus.

- Sildenafil Citrate-impurities - Pharmaffili

Sources

- 1. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 139756-01-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]

- 10. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. aksci.com [aksci.com]

The Diverse Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of pharmacologically active molecules.[1] When combined with a carboxamide linkage, it forms the pyrazole carboxamide scaffold, a structure renowned for its versatility and profound impact across various therapeutic areas.[2][3] This scaffold's unique electronic and steric properties allow for multifaceted interactions with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry.[1][4] Its derivatives have been successfully developed into drugs for treating inflammation, cancer, and infectious diseases, demonstrating the scaffold's significant therapeutic potential.[5][6]

This technical guide offers an in-depth exploration of the diverse biological activities of pyrazole carboxamide derivatives. We will delve into their primary mechanisms of action, explore critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present case studies of their successful application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable chemical scaffold.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Pyrazole carboxamide derivatives exhibit a remarkable breadth of biological activities, a testament to their ability to be tailored to interact with various biological targets.[7][8] Key activities that have been extensively researched and validated include:

-

Anticancer Activity: Many derivatives act as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6][9]

-

Antifungal/Insecticidal Activity: A major class of agricultural fungicides and insecticides are pyrazole carboxamides that target the mitochondrial enzyme succinate dehydrogenase (SDH), crippling the pathogen's energy production.[10][11][12]

-

Anti-inflammatory Activity: The well-known drug Celecoxib is a pyrazole derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[13][14][15]

-

Antimicrobial Activity: Researchers have synthesized novel pyrazole carboxamides that show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains.[1][2][16]

-

Other Activities: The versatility of the scaffold has led to the exploration of derivatives for a range of other conditions, including neurological disorders and metabolic diseases.[1][17][18]

Deep Dive: Key Mechanisms of Action

The efficacy of pyrazole carboxamide derivatives stems from their ability to precisely inhibit the function of critical enzymes and receptors. Two of the most significant mechanisms are kinase inhibition and succinate dehydrogenase inhibition.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[19] Mutations that lead to the constitutive activation of kinases are a common driver of cancer.[20] Pyrazole carboxamide derivatives have been expertly designed to target these rogue kinases.

Mechanism: Targeting the ATP-Binding Site

A prime example is the inhibition of B-Raf, a kinase frequently mutated in melanoma (V600E mutation).[19][20] Pyrazole carboxamide inhibitors are designed to fit into the ATP-binding pocket of the B-Raf kinase.[20] By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of downstream targets like MEK and ERK and halting the pro-proliferative signaling cascade.[19] Structure-based design has been instrumental in developing potent and selective B-Raf inhibitors.[20] For instance, the pyrazole core can form crucial hydrogen bonds with hinge residues in the kinase domain, while other parts of the molecule can be modified to achieve high selectivity for the mutated B-Raf(V600E) over its wild-type form, a critical factor in minimizing side effects.[19][21]

Signaling Pathway Visualization: B-Raf(V600E) Inhibition

Caption: Inhibition of the constitutively active B-Raf(V600E) kinase by a pyrazole carboxamide derivative blocks the downstream MAPK signaling pathway, thereby inhibiting cancer cell proliferation.

Succinate Dehydrogenase Inhibition (SDHI) in Agriculture

In the realm of agriculture, pyrazole carboxamides are powerful fungicides.[11] They function by targeting succinate dehydrogenase (SDH), an enzyme complex (also known as Complex II) that is a vital component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[10][22]

Mechanism: Disrupting Fungal Respiration

SDHIs work by blocking the ubiquinone-binding site of the SDH enzyme.[22] This inhibition halts the transfer of electrons, which disrupts the entire process of cellular respiration and stops the production of ATP, the cell's primary energy currency.[10] This leads to the eventual death of the fungal pathogen.[11] The pyrazole-4-carboxamide chemical group is a major class within SDHI fungicides, with many commercially successful products.[10][23] The development of new SDHI derivatives is also a key strategy to combat the emergence of fungicide resistance in plant pathogens.[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, studies revealed that potent and selective activity required specific substitutions at three key positions on the pyrazole ring[17][24]:

-

Position 1: A 2,4-dichlorophenyl substituent was found to be crucial.[17][24]

-

Position 3: A carboxamide group, often linked to a piperidinyl moiety, was essential for high affinity.[17]

-

Position 5: A para-substituted phenyl ring, such as a p-iodophenyl group, contributed significantly to potency.[17][24]

Similarly, in the design of B-Raf(V600E) inhibitors, SAR studies have guided the optimization of molecules to enhance cellular activity and improve properties like aqueous solubility.[21] For anticancer agents targeting PI3 kinase, a pyrazole carbaldehyde derivative with a para-nitro group on one phenyl ring and a para-ethoxy group on another showed the highest activity.[6][25] These examples underscore the importance of systematic chemical modification and biological testing to identify the optimal structural features for a given target.

Table 1: Example SAR Data for Pyrazole Carboxamide Derivatives as Kinase Inhibitors

| Compound ID | Pyrazole Ring Substituent (R1) | Carboxamide Substituent (R2) | Target Kinase | IC50 (µM) | Reference |

| Comp-A | 3-methyl | N-(4-chlorophenyl) | Aurora A | 0.16 | [4] |

| Comp-B | 3-methyl | N-(4-methoxyphenyl) | Aurora A | > 10 | [4] |

| Comp-C | 3-trifluoromethyl | N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl} | FLT3 | 0.00233 | [26] |

| Comp-D | 3-phenyl | N-(aryl) | B-Raf(V600E) | 0.70 | [19] |

| Comp-E | 1,5-diphenyl | N-(substituted phenyl) | General Kinase | - | [9] |

| Comp-F | - | - | PI3 Kinase | 0.25 | [6] |

Note: Data is illustrative and compiled from multiple sources to demonstrate SAR principles. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols for Biological Activity Assessment

The evaluation of novel pyrazole carboxamide derivatives requires a systematic and robust screening process. This typically begins with in vitro assays to determine potency and selectivity, followed by more complex cell-based assays and, eventually, in vivo studies.

General Workflow for Screening Novel Compounds

A logical progression of experiments is essential for efficient drug discovery. The initial focus is on confirming the compound's effect on cell viability and then moving to specific target engagement and mechanism of action studies.

Screening Workflow Visualization

Caption: A typical experimental workflow for evaluating the biological activity of novel pyrazole carboxamide derivatives, from initial synthesis to in vivo testing.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or cytostatic effects of a compound.[27] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[27] This initial screen is critical to determine a compound's general toxicity profile and to calculate the IC50 (half-maximal inhibitory concentration), a key measure of potency.[28][29]

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole carboxamide derivative in the appropriate culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

-

Controls (Self-Validating System):

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.

-

Untreated Control: Cells with fresh medium only, representing 100% viability.

-

Blank Control: Medium without cells to provide a background reading.

-

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (Kinase Activity)

Causality: Once a compound shows cytotoxic activity, it is crucial to determine if this effect is due to the inhibition of its intended target.[30] An enzyme inhibition assay directly measures the compound's ability to reduce the activity of a specific enzyme (e.g., B-Raf kinase).[31] This allows for the determination of IC50 and the inhibition constant (Ki), providing a quantitative measure of target-specific potency.[32]

-

Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific concentration of the purified target kinase, and the fluorescent or colorimetric substrate.

-

Inhibitor Addition: Add the pyrazole carboxamide derivative at a range of concentrations.

-

Controls (Self-Validating System):

-

No Inhibitor Control: Reaction with the enzyme but without the test compound (represents 100% enzyme activity).

-

No Enzyme Control: Reaction mix without the enzyme to measure background signal.

-

Positive Control: A known inhibitor of the target kinase to validate the assay's responsiveness.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time, allowing the enzymatic reaction to proceed.

-

Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, absorbance) using a plate reader. The signal intensity is proportional to the enzyme's activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate and inhibitor concentrations) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[34]

Case Study: Celecoxib - A Pyrazole Carboxamide Success Story

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that stands as a prime example of a successful drug based on this scaffold.[13][15] It functions as a selective nonsteroidal anti-inflammatory drug (NSAID).[14]

-

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][14] COX-2 is primarily expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[14] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[14][15]

-

Therapeutic Use: It is widely used for the management of pain and inflammation in conditions like arthritis.[15]

-

Further Research: Interestingly, due to the role of COX-2 in some cancers, Celecoxib has also been investigated for its potential as a cancer chemopreventive and therapeutic agent.[15][35]

Future Perspectives and Conclusion

The pyrazole carboxamide scaffold continues to be a fertile ground for drug discovery. Current and future research is focused on several key areas:

-

Enhanced Selectivity: Designing derivatives with even higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Combating Drug Resistance: Developing novel derivatives that can overcome resistance mechanisms, particularly in oncology and infectious diseases.

-

New Therapeutic Targets: Exploring the potential of pyrazole carboxamides to modulate novel biological targets for diseases with unmet medical needs.

-

Advanced Synthesis: Employing modern synthetic methods like microwave-assisted and multi-component reactions to efficiently generate diverse libraries of pyrazole carboxamide derivatives for high-throughput screening.[8][36]

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.

- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Tariq, M., & Siddiqui, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing.

- Kumar, A., Sharma, S., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Wang, Y., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

- Gesto, D., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

- Kumar, R. S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- BenchChem. (n.d.). A Comparative Analysis of 5-(Trifluoromethyl)

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Patel, R., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.

- BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

- Journal of Chemical Health Risks. (2022).

- Kim, B. H., et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. NIH.

- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. ScienceDirect.

- ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.

- Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.

- Creative Enzymes. (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.

- Sun, J., & Zhou, Y. (2015).

- Journal of Chemical Health Risks. (2022). Review on Biological Activities of Pyrazole Derivatives.

- Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed.

- Sun, J., & Zhou, Y. (2015).

- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- UGD Publishing System. (2023). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT.

- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.

- ResearchGate. (2024).

- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl (phenyl)-3-(trifluoromethyl)

- Ferreira, S. B., et al. (2017).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.

- Encyclopedia.pub. (2023).

- ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.

- Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- PubChem. (n.d.). Celecoxib. NIH.

- Li, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). PMC - NIH.

- Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. (2023). PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Creative Enzymes. (n.d.). Experimental Activity Validation of Inhibitors.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PMC - PubMed Central.

- McDonald, A. G., & Tipton, K. F. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- ResearchGate. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibit.

- Wenglowsky, S., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. PubMed.

- Wenglowsky, S., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed.

- International Association for the Study of Pain (IASP). (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists.

- Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

Sources

- 1. jchr.org [jchr.org]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ndsu.edu [ndsu.edu]

- 23. js.ugd.edu.mk [js.ugd.edu.mk]

- 24. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 25. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 26. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]

- 32. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 33. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ijfmr.com [ijfmr.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the significant therapeutic targets of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities.[6] The two nitrogen atoms in the ring can engage in hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. Furthermore, the different positions on the pyrazole ring can be readily substituted with various functional groups, enabling fine-tuning of the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[2][7]

Key Therapeutic Targets of Pyrazole Compounds

Pyrazole derivatives have demonstrated remarkable efficacy in modulating the activity of various proteins implicated in a wide range of diseases, from cancer and inflammation to neurodegenerative and infectious diseases.[8][9] The primary therapeutic targets can be broadly categorized into kinases, enzymes, receptors, and structural proteins.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4][5] Pyrazole-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[4][5][10]

The pyrazole scaffold often serves as a core structural element that mimics the adenine region of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.[4]

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which is crucial for mediating the biological effects of numerous cytokines and growth factors involved in immunity and inflammation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, myeloproliferative neoplasms, and certain cancers.[4]

Mechanism of Action: Pyrazole-based JAK inhibitors, such as the approved drugs ruxolitinib and baricitinib, bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.[4][10] This blockade of downstream signaling leads to the suppression of pro-inflammatory cytokine production and inhibition of immune cell proliferation.

Quantitative Data: Pyrazole-based JAK Inhibitors

| Compound | Target(s) | IC50 | Disease Area |

| Ruxolitinib | JAK1/JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1/JAK2 | 5.9 nM (JAK1), 5.7 nM (JAK2) | Rheumatoid Arthritis, Alopecia Areata |

The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[11][12] Mutations in components of this pathway, such as BRAF, are common in various cancers, including melanoma.[10]

Mechanism of Action: Pyrazole-based inhibitors like encorafenib target mutated BRAF kinases, preventing the downstream activation of MEK and ERK, thereby inhibiting cancer cell growth.[10]

Quantitative Data: Pyrazole-based Kinase Inhibitors

| Compound | Target(s) | IC50 | Disease Area |

| Encorafenib | BRAF V600E | 0.35 nM | Melanoma |

| Afuresertib | Akt1/2/3 | 0.02 nM (Akt1) | Cancer |

| Compound 22 | CDK2/5 | 24 nM (CDK2), 23 nM (CDK5) | Pancreatic Cancer |

| Compound 27 | VEGFR-2 | 828.23 nM | Breast Cancer |

Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[13]

Mechanism of Action: Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are designed to selectively inhibit COX-2.[13] The pyrazole scaffold fits into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.[14] This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data: Pyrazole-based COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Compound 5f | >100 | 1.50 | >66.7 |

| Compound 6f | >100 | 1.15 | >86.9 |

| Compound 11 | >10 | 0.043 | >232 |

| Compound 5u | 134.12 | 1.79 | 74.92 |

| Compound 5s | 183.11 | 2.51 | 72.95 |

MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[15] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, making them a target for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[15][16]

Mechanism of Action: Pyrazoline derivatives have been shown to act as potent and selective inhibitors of both MAO-A and MAO-B.[7][15] The pyrazoline ring and its substituents interact with the active site of the MAO enzymes, preventing the breakdown of monoamine neurotransmitters.[16]

Quantitative Data: Pyrazole-based MAO Inhibitors

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

| EH7 | 8.38 | 0.063 | MAO-B selective |

| EH8 | 4.31 | - | MAO-A selective |

Receptors

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[17] Androgens, such as testosterone and dihydrotestosterone, bind to the AR, leading to its activation and the transcription of genes that promote tumor growth.[18]

Mechanism of Action: Pyrazole-based compounds have been developed as AR antagonists.[19] These compounds competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent downstream signaling, ultimately leading to the inhibition of prostate cancer cell proliferation.[9][11]

Quantitative Data: Pyrazole-based AR Antagonists

| Compound | Cell Line | IC50 (µM) |

| Compound 10e | LNCaP | 1.25 |

Structural Proteins

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a well-established strategy for cancer therapy.

Mechanism of Action: Certain pyrazole derivatives act as tubulin polymerization inhibitors.[13][20] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[13] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[13]

Quantitative Data: Pyrazole-based Tubulin Polymerization Inhibitors

| Compound | Cell Line | IC50 (nM) |

| 4k | PC-3 | 15 |

| 5a | PC-3 | 6 |

Experimental Protocols for Target Identification and Validation

The identification and validation of therapeutic targets for pyrazole compounds involve a combination of in vitro biochemical assays, cell-based assays, and in silico modeling.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a pyrazole compound against a specific protein kinase.

Methodology: This protocol is based on a generic fluorescence-based kinase assay that measures the amount of ADP produced.[21]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Pyrazole compound stock solution (in DMSO)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup: In a 384-well plate, add the following in order:

-

5 µL of the diluted pyrazole compound or vehicle (for control wells).

-

10 µL of a mixture of the kinase and substrate in kinase assay buffer.

-

-

Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX-2 Selective Inhibition Assay

Objective: To determine the selective inhibitory activity of a pyrazole compound against COX-2 versus COX-1.

Methodology: This protocol is based on a fluorometric assay that measures the production of prostaglandin G2.[7][22]

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Fluorometric probe

-

Pyrazole compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole compound in COX assay buffer.

-

Reaction Setup: In separate wells for COX-1 and COX-2, add the following:

-

10 µL of the diluted pyrazole compound or vehicle.

-

80 µL of the respective COX enzyme (COX-1 or COX-2) in assay buffer containing the fluorometric probe.

-

-

Incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of a pyrazole compound with its target protein in a cellular context.

Methodology: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[12][23][24]

Materials:

-

Cultured cells expressing the target protein

-

Pyrazole compound

-

Cell lysis buffer

-

Antibody specific to the target protein

-

Western blotting reagents and equipment

-

PCR tubes and a thermal cycler

Procedure:

-

Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle (DMSO) for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Protein Quantification and Analysis: Quantify the amount of soluble target protein in each sample using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to promising neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. A deep understanding of the specific molecular targets and the underlying mechanisms of action, coupled with robust experimental validation, is crucial for the rational design and development of the next generation of pyrazole-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting landscape of pyrazole chemistry and pharmacology.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.

-

U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

- Motulsky, H. (1996).

-

Advansta. (n.d.). Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789.

- Zhang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004.

- Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.

- Chimenti, F., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5747.

- Benchekroun, M., et al. (2022). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. Molecules, 27(19), 6261.

- Al-Abdullah, E. S., et al. (2014).

- Kumar, A., et al. (2020). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic Chemistry, 94, 103403.

- Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3958-3974.

- Zhang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004.

- Singh, P., & Kaur, M. (2016). Structures of some potential cytotoxic agents and tubulin polymerization inhibitors. RSC Advances, 6(76), 72481-72504.

- Pathak, A., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31(1), 1-1.

- D'Agostino, G., et al. (2022).

-

LI-COR Biosciences. (n.d.). In-Cell Western Assay Development Project. Retrieved from [Link]

- Asawa, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2794-2802.

- Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism, 101(5), 1841-1854.

- D'Agostino, G., et al. (2023). A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor. European Journal of Medicinal Chemistry, 245, 114923.

- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.

- Hsiao, C. C., et al. (2004). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ASSAY and Drug Development Technologies, 2(4), 403-412.

- Shaikh, S., et al. (2021). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.

- Chimenti, F., et al. (2007). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 15(24), 7708-7718.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

- Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 115-125.

- Jackisch, R., et al. (2001). Inhibitory Potency of Choline Esterase Inhibitors on Acetylcholine Release and Choline Esterase Activity in Fresh Specimens of Human and Rat Neocortex. Journal of Neurochemistry, 77(3), 857-866.

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2022).

-

ResearchGate. (n.d.). The androgen receptor signaling pathway. Retrieved from [Link]